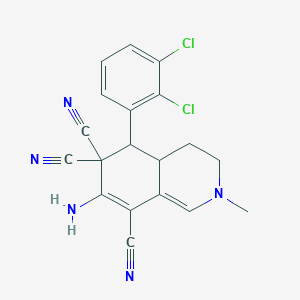
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with malononitrile and barbituric acid derivatives under reflux conditions . The reaction is often catalyzed by bases or acids, and the use of solvents such as ethanol or water-ethanol mixtures is common.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and greener solvents to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and compounds with similar functional groups, such as:
- 7-amino-5-(4-chlorophenyl)-6-cyano-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- Flavones and related compounds like flavonols and aurones .
Uniqueness
The uniqueness of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C19H15Cl2N5 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
7-amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile |
InChI |
InChI=1S/C19H15Cl2N5/c1-26-6-5-11-14(8-26)13(7-22)18(25)19(9-23,10-24)16(11)12-3-2-4-15(20)17(12)21/h2-4,8,11,16H,5-6,25H2,1H3 |
Clé InChI |
RHHRZOYFRPZABQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276661.png)

![N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
